molecular formula C18H19N3OS B11075098 N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide

N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide

Cat. No.: B11075098
M. Wt: 325.4 g/mol
InChI Key: QGAYUXGMWWSMMX-UHFFFAOYSA-N
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Description

N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide is a complex organic compound with a unique structure that combines a thienopyridine core with a cyano group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors to optimize yield and purity. These methods ensure that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for developing new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and thienopyridine core may allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide is unique due to its specific combination of functional groups and its thienopyridine core. This structure provides it with distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-cyano-6-(2-phenylethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide

InChI

InChI=1S/C18H19N3OS/c1-13(22)20-18-16(11-19)15-8-10-21(12-17(15)23-18)9-7-14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,20,22)

InChI Key

QGAYUXGMWWSMMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)CCC3=CC=CC=C3)C#N

Origin of Product

United States

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